molecular formula C19H20N2O2SSi B13746036 1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine CAS No. 1245645-73-1

1-(4-Methylbenzene-1-sulfonyl)-2-[(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13746036
CAS No.: 1245645-73-1
M. Wt: 368.5 g/mol
InChI Key: AEGADKDLTAOGET-UHFFFAOYSA-N
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Description

1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolo[2,3-b]pyridines This compound is characterized by the presence of a tosyl group, a trimethylsilyl-ethynyl group, and a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl group can be displaced by nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the ethynyl group allows for cyclization reactions, which can lead to the formation of more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of 1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine depend on the specific reaction pathway. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce polycyclic compounds.

Scientific Research Applications

1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with various molecular targets. The presence of the tosyl and trimethylsilyl-ethynyl groups allows it to participate in specific binding interactions and chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tosyl-2-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its structural features, which include the tosyl group, trimethylsilyl-ethynyl group, and the pyrrolo[2,3-b]pyridine core.

Properties

CAS No.

1245645-73-1

Molecular Formula

C19H20N2O2SSi

Molecular Weight

368.5 g/mol

IUPAC Name

trimethyl-[2-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-2-yl]ethynyl]silane

InChI

InChI=1S/C19H20N2O2SSi/c1-15-7-9-18(10-8-15)24(22,23)21-17(11-13-25(2,3)4)14-16-6-5-12-20-19(16)21/h5-10,12,14H,1-4H3

InChI Key

AEGADKDLTAOGET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)C#C[Si](C)(C)C

Origin of Product

United States

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